molecular formula C23H30FN3 B4961430 1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

Cat. No.: B4961430
M. Wt: 367.5 g/mol
InChI Key: PQMZLCTYUGDYOU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenylethyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of cellular pathways and physiological responses.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    4-[1-(2-Phenylethyl)piperidin-4-yl]piperazine: Lacks the fluorophenyl group, affecting its reactivity and interactions.

Uniqueness: 1-(2-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is unique due to the presence of both the fluorophenyl and phenylethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c24-22-8-4-5-9-23(22)27-18-16-26(17-19-27)21-11-14-25(15-12-21)13-10-20-6-2-1-3-7-20/h1-9,21H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMZLCTYUGDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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